Etodolac Ethyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-13-8-7-9-14-15-10-11-23-19(5-2,12-16(21)22-6-3)18(15)20-17(13)14/h7-9,20H,4-6,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUFTFWWCSCCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Etodolac and Its Esters
Synthesis of Etodolac (B1671708) Ethyl Ester and Related Alkyl Esters
The formation of etodolac ethyl ester and other alkyl esters is a critical step, often preceding the final hydrolysis to etodolac itself. The primary strategies involve either building the heterocyclic system with the ester group already in place or attaching the ester to the pre-formed etodolac carboxylic acid.
A key reaction in the synthesis of etodolac esters is the Oxa-Pictet-Spengler reaction. srce.hrwikipedia.org This reaction involves the cyclization of a β-arylethanol, in this case, 7-ethyltryptophol, with an aldehyde or ketone equivalent, leading to the formation of the tetrahydropyran (B127337) ring fused to the indole (B1671886) nucleus. wikipedia.org
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 7-Ethyltryptophol | Methyl 3-Oxopentanoate (B1256331) | Etodolac Methyl Ester | srce.hrlibis.bejetir.orgunibas.it |
For the direct synthesis of this compound, ethyl propionylacetate serves as the key beta-keto ester. google.comguidechem.comgoogleapis.com The reaction with 7-ethyltryptophol, catalyzed by an acid like p-toluenesulfonic acid in a solvent such as benzene, yields this compound. googleapis.com This product can then be purified and subsequently hydrolyzed under alkaline conditions to produce the final etodolac carboxylic acid. google.comgoogleapis.com Ethyl propionylacetate is recognized as an important intermediate in the synthesis of etodolac. guidechem.comgoogle.com
Both Brönsted and Lewis acids are crucial catalysts for the Oxa-Pictet-Spengler condensation. srce.hr Brönsted acids, such as inorganic mineral acids (e.g., sulfuric acid, hydrochloric acid), are often preferred for large-scale production due to their cost-effectiveness and easier handling compared to many Lewis acids. srce.hrgoogle.com The molar ratio of the acid catalyst to the reactants can be varied to optimize reaction times and yield. srce.hrlibis.be Lewis acids, like boron trifluoride etherate (BF₃·Et₂O), are also effective and have been used in these condensations, often in aprotic solvents like dichloromethane (B109758). google.comgoogle.comgoogleapis.com However, the toxicity and disposal of Lewis acids can be problematic on an industrial scale. google.com
| Catalyst Type | Specific Example | Reference |
|---|---|---|
| Brönsted Acid | Sulfuric Acid (H₂SO₄) | srce.hrgoogle.comgoogle.com |
| Brönsted Acid | Hydrochloric Acid (HCl) | srce.hrgoogle.comresearchgate.net |
| Brönsted Acid | p-Toluenesulfonic acid | googleapis.com |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·Et₂O) | google.comgoogle.comgoogleapis.com |
An alternative synthetic route involves the direct esterification of the carboxylic acid group of etodolac. This method is a standard chemical transformation where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. chemguide.co.uk
The synthesis of etodolac methyl ester can be achieved by reacting etodolac with methanol (B129727). rdd.edu.iqresearchgate.net This reaction is typically catalyzed by a few drops of a strong acid, such as concentrated sulfuric acid, and often requires heating under reflux for several hours. google.comrdd.edu.iqresearchgate.net Upon completion, the mixture is cooled, and the product is precipitated by adding water. rdd.edu.iq The excess acid is neutralized with a base like sodium bicarbonate solution. rdd.edu.iq The resulting ester can then be collected by filtration and purified, often by recrystallization from a solvent like ethanol (B145695). rdd.edu.iq This direct esterification is a reversible and generally slow reaction. chemguide.co.uk
Utilization of Ethyl Propionylacetate for Direct this compound Synthesis
Optimization of Esterification Processes for Research Scale Production
The synthesis of etodolac esters, particularly the methyl and ethyl esters, is a fundamental process that serves as a precursor for more complex derivatives. Research-scale production focuses on optimizing reaction conditions to achieve high purity and yield. The primary method for synthesizing etodolac methyl ester is the oxa-Pictet-Spengler reaction, which involves the condensation of 7-ethyltryptophol with methyl 3-oxopentanoate. srce.hr This reaction is typically catalyzed by an acid.
Several parameters are critical for optimization. The choice and amount of acid catalyst significantly influence the reaction's efficiency. Studies have investigated various Brønsted and Lewis acids, with inorganic mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) often being preferred for their cost-effectiveness. srce.hrresearchgate.net The molar ratio of the acid catalyst to the reactants is a key parameter; for instance, ratios of acid to β-ketoester can range from 1 to 5 molar equivalents. srce.hrgoogle.com
Solvent systems also play a crucial role. While apolar solvents like toluene (B28343) have been used, a mixed solvent system comprising a C₁-C₂ lower alcohol (like methanol) and a benzene-type compound (like toluene) has been shown to be effective. google.comgoogle.com The reaction temperature is another vital factor, with procedures often carried out at controlled temperatures between -20°C and +50°C to balance reaction rate and minimize side product formation. researchgate.netgoogle.com For example, one process involves adding gaseous HCl dissolved in isobutyl alcohol to a toluene solution of the reactants at 0°C. google.com Another method utilizes concentrated sulfuric acid in a toluene-methanol mixture at 0 to -5°C. google.com Following the reaction, the ester product is typically purified by neutralization, concentration, and recrystallization from a suitable solvent like methanol to achieve high purity (>97.5%).
Table 1: Optimized Conditions for Etodolac Methyl Ester Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | 7-ethyltryptophol and methyl 3-oxopentanoate | srce.hrgoogle.com |
| Catalyst | Concentrated Mineral Acids (H₂SO₄, HCl) | srce.hrgoogle.com |
| Molar Ratio (Acid:7-ethyltryptophol) | 0.5 to 5 | google.com |
| Solvent System | Apolar (Toluene) or Mixed (Methanol/Toluene) | google.comgoogle.com |
| Temperature | -20°C to +50°C (often 0-5°C) | google.comgoogle.com |
| Purification | Neutralization followed by recrystallization from methanol | google.com |
Synthesis of Novel Etodolac Derivatives via Ester Intermediates
Etodolac esters are versatile intermediates for synthesizing a wide range of new chemical entities. The ester functional group can be readily converted into other functionalities, such as hydrazides, which in turn act as building blocks for hydrazones.
The synthesis of etodolac hydrazide is a straightforward and high-yielding conversion from an etodolac ester, such as the methyl or ethyl ester. rdd.edu.iqjrespharm.com The process involves the nucleophilic acyl substitution of the ester's alkoxy group (-OR) with a hydrazine (B178648) group.
The reaction is typically carried out by refluxing the etodolac ester with an excess of hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable alcoholic solvent like absolute ethanol or methanol. rdd.edu.iqjrespharm.com The reaction mixture is heated, often to around 80°C, for a period of 3 to 6 hours. rdd.edu.iqjrespharm.com Upon cooling, the etodolac hydrazide product often precipitates from the solution, sometimes aided by the addition of cold water. rdd.edu.iq The resulting solid can then be collected by filtration, washed, and recrystallized from ethanol to yield a pure, white powder. rdd.edu.iq This method has been reported to achieve high yields, with one study documenting a yield of 88%. rdd.edu.iq The resulting 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetohydrazide is a key intermediate for further derivatization. jrespharm.comnih.gov
Hydrazones are a significant class of compounds synthesized from etodolac hydrazide. deepdyve.comresearchgate.net The synthesis involves a condensation reaction between the terminal amino group (-NH₂) of etodolac hydrazide and the carbonyl group of various aldehydes or ketones. rdd.edu.iqlibretexts.orglibretexts.org This reaction is characteristic of Schiff base formation. rdd.edu.iq
The procedure generally involves refluxing etodolac hydrazide with a selected aldehyde or ketone in a solvent such as absolute ethanol for several hours (e.g., 8 hours). rdd.edu.iq A catalytic amount of an acid, commonly glacial acetic acid, is often added to facilitate the reaction. rdd.edu.iqresearchgate.net After the reaction is complete, the mixture is cooled, and the hydrazone product is precipitated by adding cold water. rdd.edu.iq The crude product is then purified by recrystallization from a suitable solvent system, such as aqueous ethanol. rdd.edu.iq The structures of these new hydrazone derivatives are confirmed using spectroscopic methods like FT-IR and ¹H NMR. rdd.edu.iqjrespharm.com Notably, the ¹H NMR spectra often indicate the presence of both E and Z geometrical isomers of the hydrazone, evidenced by the appearance of two distinct singlets for the azomethine proton (N=CH) and the amide proton (CO-NH). rdd.edu.iqjrespharm.com
Table 2: Synthesis of Etodolac Hydrazide and Hydrazone Derivatives
| Derivative | Starting Material | Key Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Etodolac Hydrazide | Etodolac Methyl Ester | Hydrazine Hydrate (80%) | Reflux in ethanol, 80°C, 6 h | 88% | rdd.edu.iq |
| Etodolac Hydrazones | Etodolac Hydrazide | Various Aldehydes/Ketones, Glacial Acetic Acid (catalyst) | Reflux in ethanol, 80°C, 8 h | Varies | rdd.edu.iqjrespharm.com |
Amide derivatives of etodolac can be synthesized by forming an amide bond between the carboxylic acid group of etodolac and the amino group of another molecule. researchgate.netijpsonline.com This reaction typically requires the use of coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netresearchgate.netnih.gov Another effective reagent is propylphosphonic anhydride (B1165640) (T3P). nih.gov The general synthesis scheme involves activating the carboxylic acid of etodolac with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea in the case of DCC. researchgate.netresearchgate.net This intermediate then readily reacts with an amine, for example glucosamine, to form the final amide product. researchgate.netresearchgate.net The reactions are typically performed at room temperature or slightly below (0-5°C) in a suitable solvent like ethanol or dichloromethane (DCM). researchgate.netnih.gov This approach of creating mutual amide prodrugs, for instance with glucosamine, is explored to potentially combine therapeutic effects and improve drug properties. researchgate.netijpsonline.com
Macromolecular prodrug design is a strategy employed to enhance the therapeutic profile of drugs like etodolac by improving solubility and potentially reducing side effects. scholarsresearchlibrary.comptfarm.pl This involves covalently attaching the drug to a biocompatible and biodegradable polymer, such as dextran (B179266), via an ester linkage. scholarsresearchlibrary.comptfarm.plcore.ac.uk
The synthesis of these conjugates requires the activation of etodolac's carboxylic acid group. One common method uses 1,1'-carbonyldiimidazole (B1668759) (CDI) to convert etodolac into its highly reactive N-acylimidazole derivative. scholarsresearchlibrary.comptfarm.pl This activated intermediate is then condensed in situ with the hydroxyl groups present on the polymer backbone of dextran, forming stable ester bonds. scholarsresearchlibrary.comptfarm.pl Dextrans of various molecular weights (e.g., 10,000 to 200,000) have been used as carriers. scholarsresearchlibrary.comptfarm.plcore.ac.uk The extent of drug loading, or degree of substitution, can be controlled and is determined using analytical techniques like UV-spectrophotometry after purification. scholarsresearchlibrary.comptfarm.pl Studies have reported degrees of substitution ranging from 13.3% to 16% for dextran-etodolac conjugates. scholarsresearchlibrary.com This prodrug approach temporarily masks the acidic group of etodolac, which is a key factor in its design. scholarsresearchlibrary.com
Formation of Amide Derivatives from Etodolac Carboxylic Acid using Coupling Reagents
Stereoselective Synthesis and Enantiomeric Resolution of Etodolac via Ester Intermediates
Etodolac is a chiral compound and exists as a pair of enantiomers. The pharmacological activity, specifically the inhibition of prostaglandin (B15479496) synthetase, resides almost exclusively in the (S)-(+)-enantiomer. nih.gov Therefore, methods to obtain the pure (S)-enantiomer are of significant interest. Ester intermediates are central to these stereoselective strategies, particularly in classical resolution and racemization for recycling.
One effective method for resolving racemic etodolac involves the formation of diastereomeric esters. nih.gov The racemic etodolac is reacted with a chiral alcohol, such as (-)-borneol (B1667373), to form a mixture of two diastereomeric esters. nih.gov These diastereomers possess different physical properties and can be separated using techniques like chromatography. nih.gov Once separated, the desired diastereomeric ester is hydrolyzed to yield the pure (S)-(+)-etodolac enantiomer. nih.gov
Chromatographic Separation of Diastereoisomeric Esters (e.g., with (-)-borneol)
A classic and effective method for resolving racemic etodolac involves its conversion into diastereomeric esters. By reacting the racemic etodolac with a chiral alcohol, such as (-)-borneol, a mixture of two diastereomeric esters is formed. These diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). researchgate.net
The process begins with the esterification of racemic etodolac with optically pure (-)-borneol. This reaction creates two distinct diastereomeric esters: (S)-etodolac-(-)-bornyl ester and (R)-etodolac-(-)-bornyl ester. The structural differences between these two compounds allow for their separation on an achiral stationary phase. researchgate.netclockss.org Once separated, the individual diastereomeric esters can be hydrolyzed to yield the optically pure (S)-(+)-etodolac and (R)-(-)-etodolac. Research has shown that the anti-inflammatory and prostaglandin synthetase inhibiting properties of etodolac are almost entirely attributable to the (S)-(+) enantiomer. researchgate.netresearchgate.net
This resolution strategy is a well-established method for obtaining the individual enantiomers of etodolac for further study and potential therapeutic use. clockss.org The HPLC separation of the diastereomeric mixture of esters prepared from (-)-borneol is a recognized approach for this purpose. clockss.org
Table 1: Separation of Etodolac Diastereomeric Esters
| Chiral Auxiliary | Method | Outcome | Reference |
|---|---|---|---|
| (-)-Borneol | Chromatographic Separation | Successful resolution of etodolac enantiomers. | researchgate.net |
Enzymatic Kinetic Resolution of Racemic Acids for Optically Active Esters (e.g., Lipase-Catalyzed)
Enzymatic kinetic resolution represents a powerful biocatalytic approach for the synthesis of optically active pharmaceuticals. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the two.
In the context of etodolac, research has explored the use of lipase-catalyzed kinetic resolution. clockss.orgresearchgate.net One approach involves the enantioselective hydrolysis of a racemic ester of etodolac. However, initial studies attempting the lipase-catalyzed hydrolysis of racemic this compound (4) using several enzymes in water-saturated diisopropyl ether did not proceed smoothly. clockss.org Similarly, the reverse reaction, the esterification of the free carboxylic acid (2) in ethanol with the same enzymes, was also unsuccessful. clockss.org
To overcome this, researchers investigated alternative esters. The pivaloyloxymethyl (POM) ester of etodolac (8) was synthesized and subjected to hydrolysis with various lipases. This approach proved more successful, with several lipases catalyzing the hydrolysis with moderate enantioselectivity. clockss.org For instance, using Lipase AH (from Pseudomonas cepacia), the reaction yielded (R)-etodolac with 48% enantiomeric excess (ee) at a 58% yield. clockss.orgclockss.org
Table 2: Lipase-Catalyzed Hydrolysis of Etodolac Pivaloyloxymethyl (POM) Ester (8)
| Lipase Source | Product | Enantiomeric Excess (% ee) | Yield (%) | Reference |
|---|---|---|---|---|
| Lipase AH (Pseudomonas cepacia) | (R)-Etodolac | 48 | 58 | clockss.orgclockss.org |
| Lipase OF (Candida cylindracea) | (R)-Etodolac | 39.4 | 43.5 | clockss.org |
Another strategy involves the kinetic resolution of a racemic precursor alcohol, (±)-1-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethanol, followed by oxidation to obtain the desired etodolac enantiomer. clockss.org Despite these explorations, some studies have noted that lipase-catalyzed methods can be inefficient for carboxylic acids with tertiary chiral centers like etodolac. mdpi.com
Prodrug Design Principles and in Vitro Hydrolysis Studies of Etodolac Ester Prodrugs
Theoretical Basis for Ester Prodrug Design to Enhance Pharmacological Attributes
The primary goal of designing ester prodrugs of etodolac (B1671708) is to mask the free carboxylic acid group, which is responsible for direct irritation of the gastric mucosa. researchgate.netresearchgate.net This temporary modification into an ester, like etodolac ethyl ester, is intended to increase the drug's lipophilicity. researchgate.netnajah.edu Enhanced lipophilicity can facilitate absorption and transport across biological membranes. science.gov The underlying principle is that the ester prodrug will remain intact in the acidic environment of the stomach, minimizing local damage, and then undergo hydrolysis in the more neutral or basic pH of the intestine or after absorption into systemic circulation, releasing the active etodolac molecule. researchgate.netijpsonline.com This targeted release is designed to deliver the drug to its site of action while reducing the potential for adverse gastrointestinal events. sysrevpharm.org
Modern prodrug design also considers the role of specific enzymes in the bioconversion process. science.gov By creating an ester linkage, the prodrug can leverage the ubiquitous presence of esterase enzymes in the body for its activation. jst.go.jpnih.govnih.gov This enzymatic cleavage is a key step in the liberation of the parent drug, etodolac. rsc.org
Hydrolysis Kinetics of Etodolac Esters in Simulated Biological Environments
The effectiveness of an etodolac ester prodrug is critically dependent on its stability and hydrolysis rate in different biological compartments. researchgate.net In vitro studies are essential to predict the in vivo behavior of these prodrugs.
Investigation of pH-Dependent Hydrolysis Profiles
The stability of etodolac ester prodrugs is significantly influenced by pH. researchgate.net Studies have shown that these prodrugs are generally stable in acidic conditions, similar to those found in the stomach (pH 1.2). researchgate.netresearchgate.netijpsonline.com This acid stability is a crucial feature, as it prevents the premature release of the parent drug in the stomach, thereby reducing the risk of gastric irritation. researchgate.net
Conversely, as the pH increases to more neutral or alkaline levels, such as in the simulated intestinal fluid (pH 7.4) or in borate (B1201080) buffer (pH 9), the rate of hydrolysis increases. ptfarm.plijpsonline.comscholarsresearchlibrary.com For instance, one study noted that the hydrolysis of dextran-etodolac conjugates was significantly faster at pH 9 compared to pH 7.4. ptfarm.pl This pH-sensitive hydrolysis suggests that the prodrug will start to convert back to the active etodolac in the intestinal tract, where the drug is intended to be absorbed. The rate of hydrolysis is often found to follow first-order kinetics. ptfarm.plscholarsresearchlibrary.com
The following table summarizes the hydrolysis behavior of etodolac prodrugs in different pH environments based on various studies.
| pH Environment | Hydrolysis Behavior | Reference |
| Acidic (e.g., SGF pH 1.2) | Stable, negligible hydrolysis | researchgate.netresearchgate.netijpsonline.com |
| Neutral (e.g., SIF pH 7.4) | Readily hydrolyzed | researchgate.netijpsonline.com |
| Basic (e.g., pH 9) | Faster rate of hydrolysis compared to neutral pH | ptfarm.plscholarsresearchlibrary.com |
Characterization of Enzymatic Hydrolysis by Esterases (e.g., Carboxylesterase, Serum Esterases)
Esterases, a group of hydrolytic enzymes, are key to the activation of etodolac ester prodrugs. jst.go.jpnih.gov These enzymes are widely distributed in the body, including the liver, plasma, and small intestine. nih.govresearchgate.net Carboxylesterases (CEs), in particular, are crucial for the metabolism of many ester-containing drugs. nih.govtaylorandfrancis.comresearchgate.net Human carboxylesterase 1 (hCE1) is predominantly found in the liver, while human carboxylesterase 2 (hCE2) is abundant in the small intestine. nih.gov
In vitro studies using simulated biological fluids containing these enzymes, such as 80% human plasma or liver homogenates, have demonstrated the susceptibility of etodolac ester prodrugs to enzymatic hydrolysis. ptfarm.plresearchgate.netijpsonline.com For example, a study on etodolac-thymol prodrugs showed rapid hydrolysis in rabbit plasma and liver homogenate. researchgate.net The rate of hydrolysis is generally faster in liver homogenates than in plasma, which can be attributed to the higher esterase activity in the liver. researchgate.net
The half-life (t½) of hydrolysis is a key parameter used to quantify the rate of this enzymatic conversion. For an etodolac prodrug, a half-life of 88.84 minutes was observed in in vitro enzymatic hydrolysis studies. researchgate.net Another study found the half-lives in liver homogenate and plasma to be 2.6 and 4.4 hours, respectively. researchgate.net
Elucidation of Esterase Activity in Prodrug Activation Mechanisms
The activation of this compound is a classic example of an esterase-activated prodrug mechanism. rsc.org The ester prodrug, being more lipophilic, is absorbed and then encounters esterases in various tissues. nih.govdrugbank.com These enzymes catalyze the hydrolysis of the ester bond, breaking down the prodrug into the active etodolac and ethanol (B145695). nih.gov This bioactivation process is essential for the therapeutic effect of the prodrug. jst.go.jprsc.org
The substrate specificity of different esterases can influence the rate and location of prodrug activation. nih.govresearchgate.net For instance, the differing distributions of hCE1 and hCE2 mean that hydrolysis can begin in the intestine and continue in the liver after absorption. nih.gov The efficiency of this enzymatic conversion is a critical factor in achieving the desired pharmacokinetic profile of the active drug. researchgate.net
Influence of Ester Structure on Hydrolysis Rates and Bioconversion Pathways
In the context of etodolac prodrugs, studies have been conducted with various ester and amide linkages to different promoieties, including amino acids and phytophenols. researchgate.netresearchgate.net It has been observed that conjugates with an increased aliphatic side chain length may exhibit diminished dissolution and hydrolysis rates. researchgate.net The choice of the esterifying alcohol can therefore be used to modulate the lability of the ester bond, allowing for the fine-tuning of the prodrug's release characteristics. researchgate.net This structure-activity relationship is a key consideration in the design of prodrugs with optimal activation kinetics. nih.gov
Pharmacological and Mechanistic Investigations of Etodolac Ester Derivatives in Preclinical Models
In Vitro Evaluation of Cyclooxygenase (COX) Inhibition by Etodolac (B1671708) Enantiomers and Ester-Derived Metabolites
Differential Selectivity for COX-1 and COX-2 Isoforms
Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (S)-etodolac and (R)-etodolac. drugbank.comresearchgate.net The anti-inflammatory properties of etodolac are primarily attributed to the (S)-enantiomer, which demonstrates selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over the COX-1 isoform. drugbank.comresearchgate.net In vitro studies have shown that (S)-etodolac is a potent inhibitor of COX-2, while the (R)-enantiomer is largely inactive against both COX enzymes. drugbank.comresearchgate.netwikipedia.org This selectivity for COX-2 is a key characteristic, as COX-1 is involved in "housekeeping" functions like gastric cytoprotection, while COX-2 is induced during inflammation. proteopedia.orgscispace.com
Research indicates that etodolac is significantly more selective for COX-2, with some reports suggesting a selectivity ratio of 5 to 50 times greater for COX-2 than for COX-1. drugbank.com Another study reported that etodolac is 179 times more selective for COX-2. wikipedia.org This preferential inhibition of COX-2 is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. The esterification of the carboxyl group of etodolac is a strategy that has been explored to potentially reduce gastrointestinal irritation by terminating the inhibition of the COX-1 enzyme, while not affecting its COX-2 inhibitory activity. sysrevpharm.org
Metabolites of etodolac, such as 6-hydroxy etodolac, are also known to be formed. medchemexpress.com However, the primary COX-inhibitory activity resides with the parent S-enantiomer. drugbank.comresearchgate.net
Table 1: Differential COX Inhibition by Etodolac Enantiomers
| Compound | Target | Activity |
|---|---|---|
| (S)-Etodolac | COX-2 | Active Inhibitor drugbank.comresearchgate.net |
| (S)-Etodolac | COX-1 | Weak Inhibitor drugbank.comresearchgate.net |
| (R)-Etodolac | COX-1 & COX-2 | Inactive drugbank.comresearchgate.netwikipedia.org |
Molecular Mechanisms of Enzyme Active Site Interaction and Substrate Competition
The mechanism of COX inhibition by etodolac involves blocking the enzyme's active site, thereby preventing the substrate, arachidonic acid, from binding. drugbank.comnih.gov The catalytic site of COX enzymes is a long, narrow hydrophobic channel. scispace.com NSAIDs like etodolac bind within the upper portion of this channel. drugbank.comscispace.com Specifically, the interaction often involves the formation of hydrogen bonds with key amino acid residues, such as Arginine-120 (Arg120). proteopedia.orgscispace.com This binding competitively inhibits the entry of arachidonic acid into the catalytic site, thus preventing its conversion into prostaglandins (B1171923), which are mediators of inflammation and pain. drugbank.comproteopedia.org
The structural difference between COX-1 and COX-2 active sites accounts for the selectivity of certain NSAIDs. The substitution of isoleucine at position 523 in COX-1 with a valine in COX-2 creates a larger and more accommodating side pocket in the COX-2 active site. acs.org This allows for the binding of bulkier molecules, a feature exploited in the design of COX-2 selective inhibitors. acs.org Etodolac's preferential binding to COX-2 is attributed to its ability to fit into this larger active site. acs.orgiajps.com
Investigation of Non-COX Mediated Pharmacological Activities of Etodolac Derivatives
Modulation of Beta-Catenin Levels by Specific Enantiomers
Beyond its well-established role as a COX inhibitor, the (R)-enantiomer of etodolac, which lacks significant COX-inhibitory activity, has been shown to possess distinct pharmacological properties. wikipedia.orgiajps.comnih.gov Specifically, (R)-etodolac has been found to decrease levels of β-catenin in hepatoma cells. wikipedia.orgderpharmachemica.comjetir.orgnih.gov This effect is considered a COX-independent mechanism. nih.govnih.gov
In preclinical studies using human hepatoma cell lines (Hep3B and HepG2), (R)-etodolac was observed to reduce both total and activated β-catenin protein levels. nih.govnih.gov This reduction was attributed to a decrease in β-catenin gene expression and post-translational modification through the activation of GSK3β. nih.govnih.gov The Wnt/β-catenin signaling pathway is crucial in cell physiology, and its dysregulation is implicated in various cancers. nih.govfrontiersin.org The ability of (R)-etodolac to down-regulate β-catenin suggests a potential therapeutic strategy for cancers where this pathway is aberrantly activated. nih.govnih.gov An etodolac analog, SDX-308, has also been shown to inhibit the β-catenin pathway.
Inhibition of Eukaryotic Elongation Factor 2 Kinase (eEF2K) by Novel Derivatives in Cancer Cell Lines
Recent research has identified novel derivatives of etodolac with a pyrano[3,4-b] indole (B1671886) core structure as potential inhibitors of eukaryotic elongation factor 2 kinase (eEF2K). nih.govrsc.org eEF2K is a protein kinase that has been implicated as a driver of tumorigenesis in various cancers, including triple-negative breast cancer (TNBC). nih.govrsc.org
In a study investigating these novel etodolac derivatives, several compounds were designed and synthesized. nih.govrsc.org Through in silico molecular modeling and in vitro studies in TNBC cell lines, two compounds, designated EC1 and EC7, were identified as having significant inhibitory activity against eEF2K. researchgate.net These findings suggest that the pyrano[3,4-b] indole scaffold found in etodolac can be utilized to develop targeted therapeutics against eEF2K. nih.govrsc.org
Table 2: Investigated Etodolac Derivatives and their Non-COX Targets
| Derivative/Enantiomer | Target | Effect in Preclinical Models |
|---|---|---|
| (R)-Etodolac | β-catenin | Decreased levels in hepatoma cells nih.govnih.gov |
| SDX-308 | β-catenin pathway | Inhibition |
| EC1 (pyrano[3,4-b] indole derivative) | eEF2K | Inhibition in TNBC cell lines researchgate.net |
| EC7 (pyrano[3,4-b] indole derivative) | eEF2K | Inhibition in TNBC cell lines researchgate.net |
Exploration of Effects on NFκB and mTOR/PI3K/Akt Pathways in Indole-Containing Compounds
The indole structure, which is a core component of etodolac, is present in many compounds with diverse biological activities. nih.govresearchgate.net Some indole derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the NF-κB and mTOR/PI3K/Akt pathways. nih.govresearchgate.netnih.gov
Studies have shown that certain indole-containing compounds can inhibit these pathways, which are often dysregulated in cancer and regulate cell growth, proliferation, and survival. researchgate.netnih.govresearchgate.net For instance, a series of 1,3,4,9-tetrahydropyrano[3,4-b]indoles, structurally related to etodolac, were synthesized and evaluated for their potential to target the PI3K/Akt/mTOR pathway in triple-negative breast cancer cells. nih.gov One compound from this series demonstrated potent anticancer activity by significantly suppressing key regulators of this pathway, including the phosphorylation of AKT and mTOR. nih.gov While these studies focus on the broader class of indole derivatives, they highlight the potential for etodolac-related structures to exert anticancer effects through mechanisms independent of COX inhibition. nih.govresearchgate.netnih.gov
Evaluation of Antimicrobial Potential of Synthesized Etodolac Derivatives (e.g., Sulfonylhydrazides)
The search for new antimicrobial agents has led researchers to explore the potential of existing drug molecules and their derivatives. Etodolac, a non-steroidal anti-inflammatory drug (NSAID), has been a subject of such investigations, with studies focusing on the synthesis and antimicrobial evaluation of its derivatives, including sulfonylhydrazides. researchgate.netresearchgate.net
A series of novel etodolac derivatives, specifically aryl sulfonyl 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetohydrazide derivatives, were synthesized and assessed for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The synthesis involved a multi-step process starting from etodolac to form etodolac hydrazide, which was then reacted with different sulfonyl chlorides. researchgate.netresearchgate.net
The antimicrobial screening of these synthesized sulfonylhydrazide derivatives revealed varied activity against the tested microorganisms. One of the derivatives, compound (3c), demonstrated the most significant activity against Klebsiella pneumoniae (a Gram-negative bacterium) and Candida albicans (a fungus). researchgate.net In contrast, compounds (3a) and (3b) were found to be more effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, than against Gram-negative bacteria. researchgate.net All the synthesized compounds showed a moderate level of activity against Candida albicans when compared to the standard antifungal agent, miconazole. researchgate.net
These findings suggest that the modification of the etodolac structure to form sulfonylhydrazide derivatives can lead to compounds with notable antimicrobial properties. The differential activity observed among the derivatives highlights the influence of the specific aryl sulfonyl substituent on the antimicrobial spectrum. researchgate.net
Interactive Data Table: In Vitro Antimicrobial Activity of Etodolac Sulfonylhydrazide Derivatives
| Compound | Gram-Positive Bacteria (e.g., S. aureus, S. pyogenes) | Gram-Negative Bacteria (e.g., K. pneumoniae) | Fungi (e.g., C. albicans) |
| 3a | Moderate activity | Low activity | Moderate activity |
| 3b | Moderate activity | Low activity | Moderate activity |
| 3c | Low activity | Good activity | Highest activity |
| Ciprofloxacin (Standard) | - | - | - |
| Miconazole (Standard) | - | - | - |
Data derived from qualitative descriptions in the cited source. researchgate.netresearchgate.net
In Vivo Pharmacological Evaluation in Animal Models
Anti-inflammatory Efficacy Studies (e.g., Carrageenan-Induced Paw Edema, Adjuvant-Induced Arthritis)
The anti-inflammatory efficacy of etodolac and its derivatives has been extensively evaluated in various preclinical animal models, most notably the carrageenan-induced paw edema and adjuvant-induced arthritis models in rats. These studies aim to quantify the ability of these compounds to reduce inflammation.
In the carrageenan-induced paw edema model, an inflammatory agent (carrageenan) is injected into the rat's paw, causing localized swelling. The reduction in paw volume after treatment with the test compound is a measure of its anti-inflammatory activity. Prodrugs of etodolac, such as those formed by conjugation with dextran (B179266), have demonstrated enhanced anti-inflammatory effects compared to the parent drug. scholarsresearchlibrary.com For instance, two etodolac-dextran prodrugs, ED10 and ED20, showed 61% and 65% inhibition of edema, respectively, compared to 52% for etodolac alone. scholarsresearchlibrary.com Similarly, another study reported that a thymol-etodolac prodrug exhibited a high percentage of paw edema inhibition (94.68%) which was comparable to the parent drug (90.33%). nih.gov The synthesis of etodolac hydrazone derivatives also yielded compounds with anti-inflammatory activity comparable to etodolac in an egg white-induced paw edema model. rdd.edu.iq
The adjuvant-induced arthritis model in rats provides a more chronic and systemic model of inflammation, with pathological features that resemble human rheumatoid arthritis. Etodolac has been shown to be effective in this model, reducing paw swelling in a dose-dependent manner. karger.com Histopathological evaluation revealed that etodolac treatment can partially reverse the joint damage associated with adjuvant arthritis, with improvements in soft tissue, articular changes, and bone remodeling. nih.gov Furthermore, studies have shown that etodolac can reduce the incidence and severity of bone and articular lesions in this model. e-lactancia.org In a collagen-induced arthritis (CIA) model in rats, another model for rheumatoid arthritis, etodolac was found to significantly attenuate synovial inflammation, fibrosis, and hyperplasia. nih.govresearchgate.net
These studies collectively demonstrate the potent anti-inflammatory properties of etodolac and its derivatives in established preclinical models of acute and chronic inflammation. The development of prodrugs appears to be a promising strategy to enhance its therapeutic effects. scholarsresearchlibrary.comnih.gov
Interactive Data Table: Anti-inflammatory Activity of Etodolac Derivatives in Carrageenan-Induced Paw Edema
| Compound | Paw Edema Inhibition (%) | Reference |
| Etodolac | 52 | scholarsresearchlibrary.com |
| Etodolac-Dextran Prodrug (ED10) | 61 | scholarsresearchlibrary.com |
| Etodolac-Dextran Prodrug (ED20) | 65 | scholarsresearchlibrary.com |
| Etodolac | 90.33 | nih.gov |
| Thymol-Etodolac Prodrug | 94.68 | nih.gov |
Assessment of Analgesic Properties
The analgesic, or pain-relieving, properties of etodolac and its derivatives have been confirmed in various preclinical and clinical settings. The mechanism of action is primarily attributed to the inhibition of prostaglandin (B15479496) synthesis, which are key mediators of pain and inflammation. nih.govdrugbank.com
In animal models, etodolac has demonstrated significant analgesic effects. For instance, in a study using the acetic acid-induced writhing model in mice, which assesses a drug's ability to reduce visceral pain, dextran-etodolac conjugates showed highly significant analgesic activity. ptfarm.plnih.gov Another study evaluated the antinociceptive effects of etodolac against phenylquinone-induced pain in mice and determined an effective dose.
Clinical studies in humans have further substantiated the analgesic efficacy of etodolac. In a study on pain following the surgical extraction of third molars, etodolac was found to be as effective as diclofenac (B195802) sodium in alleviating postoperative pain. nih.gov Another study on third molar extraction pain demonstrated that etodolac provided substantial analgesia compared to a placebo and was not significantly different from zomepirac, a known analgesic. nih.gov
Interestingly, while some modifications of etodolac, such as ester-linked mutual prodrugs with phytophenols (e.g., vanillin, umbelliferone, sesamol, and syringaldehyde), have shown improved analgesic activity compared to the parent drug, other derivatives have not. uobaghdad.edu.iqhud.ac.uk For example, etodolac-dextran prodrugs, despite having enhanced anti-inflammatory activity, did not show a significant improvement in analgesic activity. scholarsresearchlibrary.com This suggests that the structural modifications of etodolac can differentially impact its anti-inflammatory and analgesic properties.
Gastrointestinal Impact Studies of Prodrug Formulations (focus on reduction of irritation as a research outcome)
A significant drawback of many non-steroidal anti-inflammatory drugs (NSAIDs), including etodolac, is their potential to cause gastrointestinal (GI) irritation and ulceration. scholarsresearchlibrary.comrdd.edu.iq This is largely attributed to the presence of a free carboxylic acid group and the inhibition of prostaglandins that protect the gastric mucosa. rdd.edu.iq A primary goal in the development of etodolac prodrugs is to mitigate this adverse effect.
Prodrug strategies typically involve masking the free carboxylic acid group of etodolac, often through esterification, to reduce direct contact irritation with the gastric mucosa. nih.govresearchgate.net The prodrug is designed to be stable in the acidic environment of the stomach and then hydrolyze to release the active etodolac in the more neutral pH of the intestines or after absorption into the bloodstream.
Several studies have demonstrated the success of this approach. For instance, dextran-conjugated prodrugs of etodolac showed a remarkable reduction in ulcerogenicity compared to the parent drug. scholarsresearchlibrary.com The ulcer index for etodolac was significantly higher than that of its dextran prodrugs, ED10 and ED20. scholarsresearchlibrary.com Similarly, a thymol-etodolac prodrug was found to have a lower ulcerogenic potential than etodolac itself. nih.gov Mutual prodrugs of etodolac with phytophenols also exhibited less ulcerogenic side effects. uobaghdad.edu.iqhud.ac.uk
These findings indicate that the formation of etodolac prodrugs, particularly through ester linkages, is an effective strategy to reduce its gastrointestinal toxicity while maintaining or even enhancing its therapeutic efficacy. scholarsresearchlibrary.comnih.gov
Interactive Data Table: Ulcer Index of Etodolac and its Prodrugs
| Compound | Ulcer Index | Reference |
| Etodolac (ED) | 17.66 | scholarsresearchlibrary.com |
| Etodolac-Dextran Prodrug (ED10) | 11.00 | scholarsresearchlibrary.com |
| Etodolac-Dextran Prodrug (ED20) | 8.60 | scholarsresearchlibrary.com |
Studies on Chondrocyte Function and Prostaglandin E2 Biosynthesis (preclinical in vitro/in vivo validation)
The effect of etodolac on chondrocytes, the cells responsible for maintaining cartilage health, has been a key area of investigation, particularly in the context of osteoarthritis. Some NSAIDs have been suspected of having detrimental effects on cartilage metabolism. nih.gov
In vitro studies have shown that etodolac has a favorable profile in this regard. When human chondrocytes were grown in a three-dimensional culture, etodolac did not negatively affect proteoglycan synthesis, a crucial component of the cartilage matrix. nih.govuliege.be Furthermore, etodolac was found to preserve the collagen phenotype in human chondrocytes, meaning it did not alter the normal synthesis of type II and type IX collagen, which are essential for cartilage structure and function. nih.gov In contrast, other NSAIDs like indomethacin (B1671933) have been shown to shift collagen synthesis towards the less desirable type I and type III collagens. nih.gov
A primary mechanism of etodolac's anti-inflammatory action is the inhibition of prostaglandin E2 (PGE2) biosynthesis. PGE2 is a key mediator of inflammation and cartilage degradation in arthritis. capes.gov.brnih.gov Etodolac has been shown to be a potent inhibitor of PGE2 biosynthesis in rabbit articular chondrocytes stimulated by interleukin-1 (IL-1), a pro-inflammatory cytokine. capes.gov.brnih.gov The inhibitory action of etodolac on PGE2 production in chondrocytes is significantly greater than its effect on PGE2 synthesis in gastric epithelial cells, which may contribute to its better gastrointestinal safety profile. capes.gov.brnih.gov
Moreover, etodolac has been found to inhibit the activation of volume-sensitive chloride channels in chondrocytes induced by the pro-inflammatory cytokine TNF-α. nih.gov This action helps to prevent the subsequent apoptotic events, such as cell shrinkage and caspase activation, suggesting a chondroprotective role. nih.gov
These findings suggest that etodolac not only provides symptomatic relief in osteoarthritis but may also have the advantage of not harming, and possibly protecting, articular cartilage. nih.govuliege.be
Interactive Data Table: Effect of Etodolac on Chondrocyte Function and PGE2 Synthesis
| Parameter | Effect of Etodolac | Reference(s) |
| Proteoglycan Synthesis | No negative effect | nih.govuliege.be |
| Collagen Phenotype | Preserved (maintained type II collagen synthesis) | nih.gov |
| PGE2 Biosynthesis (IL-1 stimulated chondrocytes) | Potent inhibition | capes.gov.brnih.gov |
| TNF-α Induced Apoptosis | Inhibited | nih.gov |
Investigation of Brain Inflammation Modulation
While the primary focus of etodolac research has been on peripheral inflammation, particularly in the context of arthritis, there is emerging interest in its potential to modulate inflammation within the central nervous system (neuroinflammation). The ability of a drug to cross the blood-brain barrier and exert anti-inflammatory effects in the brain could have therapeutic implications for a range of neurological disorders.
The underlying mechanism of etodolac, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is relevant to neuroinflammation. COX-2 is upregulated in the brain in response to various insults and is involved in the production of prostaglandins that mediate inflammatory responses.
While direct and extensive studies on etodolac ethyl ester and its derivatives specifically for brain inflammation modulation are not widely available in the provided context, the known pharmacology of etodolac as a selective COX-2 inhibitor suggests a potential for such activity. nih.gov Further research is warranted to explore the penetration of etodolac and its derivatives into the central nervous system and their efficacy in preclinical models of neuroinflammatory conditions.
Structure Activity Relationship Sar Studies of Etodolac and Its Ester Derivatives
Impact of Alkyl Substitutions on the Pyrano Ring on Biological Activity
The substitution on the pyrano ring of the etodolac (B1671708) scaffold plays a significant role in its anti-inflammatory activity. The core structure, a pyranocarboxylic acid, requires specific alkyl groups to optimize its therapeutic effects. gpatindia.com
Key findings from SAR studies indicate that:
An alkyl group at the R1 position of the pyran ring, combined with an acetic acid function at R2, is a crucial feature for enhancing anti-inflammatory activity. gpatindia.comjetir.org
The nature of the alkyl group at R1 is a determining factor for potency. Substituting this position with an ethyl or n-propyl group results in compounds that are approximately 20 times more active than those with a methyl group. gpatindia.comjetir.org
These findings underscore the sensitivity of the drug's activity to the size and nature of the alkyl substituents on the pyrano ring, guiding the synthesis of more potent analogues.
Influence of Acid Chain Length, Esterification, and Amidation on Drug Activity
The acetic acid side chain of etodolac is a critical determinant of its pharmacological activity. Modifications to this chain, such as altering its length, converting it into an ester like etodolac ethyl ester, or forming an amide, have profound effects on the drug's efficacy.
Generally, the presence of a free carboxylic acid group is associated with the gastrointestinal irritation common to many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net Consequently, masking this group through esterification or amidation is a common strategy to create prodrugs. researchgate.netresearchgate.net These prodrugs are designed to be converted into the active parent drug within the body, potentially reducing local irritation in the stomach. researchgate.net
However, SAR studies have revealed that not all modifications are beneficial for anti-inflammatory activity:
Chain Length: Increasing the length of the acetic acid chain has been shown to inactivate the drug. gpatindia.comjetir.org Similarly, α-methyl acetic acid derivatives are also reported to be inactive compounds. gpatindia.comjetir.org The precise two-carbon chain of the acetic acid moiety appears optimal for activity.
Esterification: The conversion of the carboxylic acid to its ester form, such as this compound, is a key modification. rdd.edu.iqmdpi.com While this can create a prodrug, some studies suggest that ester derivatives themselves can be inactive. gpatindia.comjetir.org In contrast, other research on different but related scaffolds, like 1,5-diarylpyrroles, found that acetic ester derivatives were surprisingly more active than their corresponding acids. core.ac.uk This highlights that the effect of esterification can be highly dependent on the specific molecular scaffold. For etodolac, esterification with natural phenols like thymol (B1683141) has been explored to retain pharmacological activity while aiming to reduce ulcerogenic side effects. mdpi.com
Amidation: Similar to increasing chain length and esterification, converting the carboxylic acid to an amide derivative has also been reported to lead to inactive compounds in the context of etodolac's primary anti-inflammatory mechanism. gpatindia.comjetir.org However, amide prodrugs of etodolac, for instance with glucosamine, have been synthesized and shown to possess significant anti-inflammatory and analgesic activity with a lower potential for causing ulcers. researchgate.net Other studies have synthesized novel amide derivatives of etodolac for different therapeutic targets, such as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for cancer therapy. nih.gov
The table below summarizes the general impact of these modifications on etodolac's primary anti-inflammatory activity based on several SAR reports.
| Modification Type | Moiety | Impact on Anti-inflammatory Activity | Reference |
| Chain Elongation | > C2 Acetic Acid | Inactivation | jetir.org, gpatindia.com |
| Esterification | This compound | Inactivation / Prodrug Formation | jetir.org, gpatindia.com, rdd.edu.iq |
| Amidation | Etodolac Amide | Inactivation / Prodrug Formation | jetir.org, gpatindia.com, nih.gov |
Significance of Aromatic Ring Substitutions for Pharmacological Potency
The substitution pattern on the aromatic indole (B1671886) ring system of etodolac is a critical factor for its pharmacological potency. The indole nucleus is a common feature in many biologically active compounds, and modifications to this part of the etodolac molecule can significantly tune its activity. nih.govsemanticscholar.org
SAR studies have demonstrated that:
Substitution at the 8th position of the aromatic ring is considered the most beneficial for anti-inflammatory activity. gpatindia.comjetir.org
The most active compounds in this class often feature an 8-ethyl or 8-n-propyl group. gpatindia.comjetir.org
A 7-fluoro-8-methyl derivative has also been identified as a highly active compound. gpatindia.comjetir.org
These findings highlight specific "hot spots" on the aromatic ring where substitutions can lead to a substantial increase in potency. The electronic and steric properties of these substituents likely influence how the molecule binds to its target enzymes, such as cyclooxygenase (COX). semanticscholar.org This knowledge is vital for the rational design of new etodolac derivatives with enhanced therapeutic profiles.
Stereochemical Considerations and Differential Activity of Enantiomers
Etodolac is administered as a racemic mixture, meaning it contains equal amounts of two non-superimposable mirror-image molecules known as enantiomers: (S)-(+)-etodolac and (R)-(-)-etodolac. nih.govnih.govtandfonline.com A crucial aspect of etodolac's pharmacology is that these two enantiomers are not metabolically interconverted in the body and possess distinct biological activities. nih.govdrugbank.com
The anti-inflammatory effects of etodolac are almost exclusively attributed to the (S)-enantiomer. nih.govnih.govresearchgate.net This stereoselectivity is due to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly showing a preference for COX-2. nih.govdrugbank.com The S-form is responsible for inhibiting the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govdrugbank.com
In stark contrast, the (R)-enantiomer lacks significant COX-inhibitory activity. nih.govfrontiersin.org However, it is not inert. Research has revealed that (R)-etodolac possesses its own unique pharmacological profile, which includes:
Anticancer Properties: (R)-etodolac has demonstrated antineoplastic effects in various cancer cell lines, including chronic lymphocytic leukemia and multiple myeloma. nih.govnih.gov This activity is COX-independent and has been linked to mechanisms such as the inhibition of Wnt/β-catenin signaling. nih.govnih.gov In fact, (R)-etodolac is a more potent inhibitor of Wnt signaling than its S-counterpart. nih.gov
This clear division of labor between the enantiomers is a classic example of stereospecificity in drug action. The (S)-enantiomer provides the primary anti-inflammatory benefit, while the (R)-enantiomer may reduce the side effects of the active form and contributes other potentially beneficial activities. nih.gov
The table below summarizes the distinct primary activities of the etodolac enantiomers.
| Enantiomer | Primary Activity | Mechanism | Reference |
| (S)-(+)-Etodolac | Anti-inflammatory, Analgesic | COX-2 Inhibition | nih.gov, researchgate.net, nih.gov |
| (R)-(-)-Etodolac | Gastroprotective, Antineoplastic | COX-Independent (e.g., Wnt signaling inhibition) | nih.gov, frontiersin.org, nih.gov, nih.gov |
Molecular Modeling and In Silico Docking Studies to Elucidate Receptor Interactions and SAR
Molecular modeling and in silico docking studies have become indispensable tools for understanding the structure-activity relationships (SAR) of drugs like etodolac at a molecular level. nih.govresearchgate.net These computational techniques allow researchers to visualize how etodolac and its derivatives bind to their target enzymes, primarily cyclooxygenase (COX-1 and COX-2), providing a rational basis for their observed biological activities. researchgate.netacs.org
Docking studies have shown that etodolac binds to the upper portion of the active site of the COX enzyme. gpatindia.comdrugbank.com This binding physically prevents the natural substrate, arachidonic acid, from entering the active site, thereby inhibiting the production of inflammatory prostaglandins. drugbank.com Etodolac is known to be more selective for COX-2 over COX-1. gpatindia.comdrugbank.com
In silico investigations have also been applied to explore the differential activities of etodolac's enantiomers. For instance, molecular docking has been used to compare how (R)- and (S)-etodolac interact with targets outside of the COX pathway, such as the Frizzled (Fzd) receptors involved in Wnt signaling. nih.gov These studies predicted that both enantiomers could bind to the cysteine-rich domain (CRD) of Fzd receptors, with calculations suggesting that (R)-etodolac is a more potent inhibitor of this pathway, a finding that was later confirmed by functional biological assays. nih.gov
Furthermore, these computational methods are crucial in the design of new etodolac derivatives. By simulating the interactions between novel synthesized compounds and their target proteins, researchers can predict binding affinities and modes of interaction. nih.gov For example, in the development of novel etodolac-based amide derivatives as potential anticancer agents targeting the eEF2K kinase, molecular docking revealed significant interactions within the kinase domain, helping to establish a clear SAR for the synthesized compounds. nih.gov These predictive models help prioritize which compounds are most promising for synthesis and further biological testing. researchgate.netacs.org
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interaction Residues | Reference |
| Etodolac | COX-2 (5IKQ) | -89.68 (MolDock Score) | (Not specified) | researchgate.net |
| (R)-Etodolac | Fzd 8 (4F0A) | -5.7 (Glide Score) | (Not specified) | nih.gov |
| (S)-Etodolac | Fzd 8 (4F0A) | -5.3 (Glide Score) | (Not specified) | nih.gov |
Advanced Drug Delivery Systems Research for Etodolac Relevant to Ester Formulations and Metabolites
Polymeric Prodrug Strategies for Targeted or Sustained Delivery
Polymeric prodrugs of etodolac (B1671708) have been synthesized to achieve targeted delivery, particularly to the colon, and to provide sustained release, thereby reducing gastrointestinal toxicity. scholarsresearchlibrary.comignited.in Dextran (B179266), a biodegradable and biocompatible polysaccharide, has been a key polymer in this approach. scholarsresearchlibrary.comignited.inptfarm.pl
The synthesis of etodolac-dextran conjugates typically involves the activation of etodolac's carboxylic acid group, often with N,N'-carbonyldiimidazole (CDI), followed by condensation with the hydroxyl groups of dextran to form an ester linkage. scholarsresearchlibrary.comignited.inptfarm.pl Researchers have used dextrans of varying molecular weights to investigate the impact on drug loading and release characteristics. scholarsresearchlibrary.comptfarm.pl
Detailed Research Findings:
Synthesis and Characterization: Studies have successfully synthesized and characterized etodolac-dextran conjugates using spectral analysis (IR, NMR) to confirm the formation of the ester bond. scholarsresearchlibrary.comignited.in The degree of substitution, which indicates the amount of etodolac attached to the dextran backbone, has been determined and varies based on the reaction conditions and molecular weight of the dextran used. scholarsresearchlibrary.com
In Vitro Hydrolysis: These conjugates are designed to be stable in the acidic environment of the stomach and the upper gastrointestinal tract but to be hydrolyzed by enzymes present in the colon. ignited.in In vitro studies have shown that the release of etodolac from dextran conjugates is minimal at acidic pH but increases significantly in simulated colonic fluids, which contain enzymes capable of cleaving the ester bond. ignited.inignited.in One study reported a 59.13% reversion to etodolac in colonic conditions over 48 hours. ignited.in
Colon Specificity: The rationale for using dextran is its specific degradation by dextranases, which are enzymes produced by the microflora abundant in the colon. ignited.inignited.in This enzymatic action releases the parent drug, etodolac, at the target site, which is particularly beneficial for treating inflammatory conditions of the colon like inflammatory bowel disease. ignited.in
Reduced Ulcerogenicity: A significant advantage of this prodrug strategy is the masking of the free carboxylic acid group of etodolac, which is associated with gastric irritation. scholarsresearchlibrary.comignited.in Animal studies have demonstrated a remarkable reduction in the ulcer index for etodolac-dextran conjugates compared to the parent drug. ignited.in
| Polymeric Prodrug System | Polymer | Key Findings | Reference(s) |
| Etodolac-Dextran Conjugate | Dextran | Enhanced colon specificity, sustained release, and significantly reduced gastrointestinal toxicity. | scholarsresearchlibrary.comignited.inptfarm.plignited.in |
| Etodolac-Dextran Conjugate | Dextran (various molecular weights) | Degree of substitution varied with dextran molecular weight; all conjugates showed reduced ulcerogenicity. | scholarsresearchlibrary.comptfarm.pl |
Microsphere and Nanoparticle Formulations for Modified Release Characteristics
Microspheres and nanoparticles represent another promising approach to modify the release of etodolac, offering sustained delivery and potentially reducing dosing frequency. scielo.brresearchgate.netdergipark.org.tr These formulations encapsulate the drug within a polymeric matrix, controlling its release over an extended period.
Microspheres:
Preparation and Polymers: Etodolac-loaded microspheres have been prepared using various techniques, including the W1/O/W2 double emulsion solvent evaporation method and the solvent evaporation technique. scielo.brresearchgate.net Polymers such as gum katira, Eudragit RS100, Eudragit RL100, Carbopol 974P, and HPMC have been utilized. scielo.brresearchgate.net
Characterization: These microspheres are typically characterized by their particle size, surface morphology (often spherical), drug content, and entrapment efficiency. scielo.brresearchgate.netijpsdronline.com Studies have reported drug entrapment efficiencies ranging from 32% to 87%. ijpsdronline.comresearchgate.net
Release Profile: In vitro release studies have demonstrated that these microspheres can provide sustained release of etodolac for up to 10-12 hours. scielo.brresearchgate.net The release kinetics can be modulated by altering the polymer composition and drug-to-polymer ratio. researchgate.net
Nanoparticles:
Preparation and Polymers: Etodolac-loaded nanoparticles have been developed using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) via the nanoprecipitation method. dergipark.org.tr Other approaches include nanosponges prepared by an emulsion solvent diffusion method using ethyl cellulose. scispace.comuobaghdad.edu.iq
Characterization: These nanoparticles are characterized by their small particle size, which can be as low as 40.2 nm for nanosponges, and their drug encapsulation efficiency. dergipark.org.truobaghdad.edu.iq PLGA nanoparticles have shown an encapsulation efficiency of around 17%. dergipark.org.tr
Release Profile: PLGA nanoparticles have demonstrated a significantly controlled release profile, with the drug being released over a period of up to 144 hours. dergipark.org.tr This prolonged release can help in maintaining therapeutic drug levels and improving patient compliance. Nanoemulsions of etodolac have also been developed, showing sustained release and enhanced skin permeation. nih.gov
| Formulation Type | Polymer(s)/Method | Key Findings | Reference(s) |
| Mucoadhesive Microspheres | Carbopol 974P, HPMC | Sustained release over 10 hours, spherical and smooth surface. | researchgate.netijpsdronline.com |
| Gum Katira Microspheres | Gum Katira, Eudragit RS100/RL100 | High entrapment efficiency (70-75%), sustained release for 10-12 hours. | scielo.br |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Controlled release up to 144 hours, encapsulation efficiency of 17%. | dergipark.org.tr |
| Nanosponges | Ethyl Cellulose | Small particle size (around 40 nm), improved dissolution and release. | scispace.comuobaghdad.edu.iq |
Vesicular Gels (Liposomes, Ethosomes, Transfersomes) for Enhanced Transdermal Delivery
Vesicular systems like liposomes, ethosomes, and transfersomes have been investigated to enhance the transdermal delivery of etodolac, thereby avoiding gastrointestinal side effects and first-pass metabolism. innovareacademics.innih.govtandfonline.com These systems are typically incorporated into a gel base for ease of application.
Liposomes:
Composition and Preparation: Liposomes are phospholipid-based vesicles. Etodolac-loaded liposomes have been prepared using the film hydration technique. tandfonline.comnih.gov
Characterization: The size of these liposomes has been reported in the range of 186 nm to 363 nm, with an entrapment efficiency of up to 71.5%. tandfonline.comnih.gov
Ethosomes:
Composition and Preparation: Ethosomes are lipid vesicles containing a high concentration of ethanol (B145695), which acts as a penetration enhancer. innovareacademics.intandfonline.com They are typically prepared by the cold method. tandfonline.comnih.gov
Characterization: Ethosomes generally have a smaller particle size than liposomes, in the range of 170 nm to 261 nm, and a higher entrapment efficiency of up to 78.5%. innovareacademics.intandfonline.comnih.gov The high ethanol content also imparts a negative charge to the vesicles, contributing to their stability. innovareacademics.in
Transfersomes:
Composition and Preparation: Transfersomes are ultradeformable vesicles containing an edge activator (a surfactant) in addition to phospholipids. This composition allows them to squeeze through the narrow intercellular spaces of the stratum corneum. Etodolac-loaded transfersomes have been prepared using a rotary film evaporator. japtronline.com
Characterization: The particle size of transfersomes has been reported to be in the range of 222 to 421 nm, with entrapment efficiencies between 54.15% and 80.25%. japtronline.com
Transdermal Permeation:
Studies comparing these vesicular systems have shown that ethosomal and transfersomal gels exhibit superior skin permeation compared to liposomal gels and conventional formulations. tandfonline.comjaptronline.comresearchgate.net The flux of etodolac from an ethosomal gel was found to be significantly higher than that from a liposomal gel. tandfonline.com This is attributed to the fluidizing effect of ethanol on the stratum corneum lipids in ethosomes and the high deformability of transfersomes. innovareacademics.injaptronline.com
| Vesicular System | Key Components | Particle Size Range | Entrapment Efficiency (%) | Key Finding | Reference(s) |
| Liposomes | Phospholipids | 186 - 363 nm | up to 71.5% | Moderate skin permeation. | tandfonline.comnih.gov |
| Ethosomes | Phospholipids, Ethanol | 170 - 261 nm | up to 78.5% | Enhanced skin permeation due to ethanol. | innovareacademics.intandfonline.comnih.gov |
| Transfersomes | Phospholipids, Edge Activator | 222 - 421 nm | 54.15 - 80.25% | High deformability leading to improved skin penetration. | japtronline.com |
Ionic Liquid Formulations for Improved Permeation and Targeted Delivery
The formation of ionic liquids (ILs) from active pharmaceutical ingredients (APIs) is an innovative strategy to improve their physicochemical properties, such as solubility and permeability. nih.govnih.govresearchgate.net
Transdermal Delivery:
An ionic liquid of etodolac has been prepared by reacting it with lidocaine (B1675312) in a 1:1 molar ratio. nih.govnii.ac.jpresearchgate.net This resulted in a formulation with a lower melting point and improved lipophilicity/hydrophilicity. nih.govnii.ac.jp
In vitro skin permeation studies showed that a patch containing the etodolac-lidocaine IL significantly increased the skin permeation of etodolac by 9.3-fold compared to a patch with etodolac alone. nih.govnii.ac.jpresearchgate.net This suggests that forming an ionic liquid can be a highly effective method for enhancing transdermal drug delivery. nih.gov
Nose-to-Brain Delivery:
For targeted delivery to the brain, an ionic liquid of etodolac was prepared using proline ethyl ester as the counterion. nih.govresearchgate.netsciprofiles.com
This IL formulation increased the solubility of etodolac in simulated nasal fluids by approximately 200-fold. nih.govresearchgate.net
Intranasal administration of the viscous etodolac-IL resulted in a 7-fold increase in nose-to-brain delivery compared to an etodolac solution alone. nih.govresearchgate.netsciprofiles.com This enhancement was attributed to the increased retention of the viscous IL on the nasal mucosa. researchgate.netsciprofiles.com
| Ionic Liquid Formulation | Counterion | Application | Key Findings | Reference(s) |
| Etodolac-Lidocaine IL | Lidocaine | Transdermal Delivery | 9.3-fold increase in skin permeation of etodolac. | nih.govnii.ac.jpresearchgate.net |
| Etodolac-Proline Ethyl Ester IL | Proline Ethyl Ester | Nose-to-Brain Delivery | ~200-fold increase in solubility; 7-fold increase in brain delivery. | nih.govresearchgate.netsciprofiles.comacs.org |
Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Etodolac
Solid dispersion is a widely used technique to improve the dissolution rate and bioavailability of poorly water-soluble drugs like etodolac, which is a BCS Class II drug. rjpbcs.comrjptonline.orgresearchopenworld.com This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.
Preparation Methods: Various methods have been employed to prepare etodolac solid dispersions, including fusion (melting), co-evaporation, kneading, spray drying, and ball milling. rjptonline.orgresearchopenworld.comejbps.comnih.govafricanjournalofbiomedicalresearch.com
Carriers: A wide range of hydrophilic carriers have been investigated, such as:
Polymers: Polyethylene Glycols (PEG 4000, PEG 6000), Polyvinylpyrrolidone (PVP K25, PVP K30, PVP K90), Hydroxypropyl Methylcellulose (HPMC), Copovidone (PVP/VA), and Guar Gum. rjptonline.orgresearchopenworld.comejbps.comnih.govafricanjournalofbiomedicalresearch.com
Sugars/Sugar Alcohols: Mannitol. nih.gov
Other: Urea, Cyclodextrins (β-Cyclodextrin, HP-β-Cyclodextrin), and inert carriers like Avicel PH 101 and Aerosil 200. rjpbcs.comrjptonline.orgresearchopenworld.com
Characterization and Findings:
Characterization techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffractometry (XRD) have often shown that etodolac is converted from a crystalline to an amorphous state within the solid dispersions. rjpbcs.comresearchopenworld.comejbps.com This change in the solid-state is a key factor in solubility enhancement.
Infrared (IR) spectroscopy studies have generally indicated the absence of chemical interactions between etodolac and the carriers. rjpbcs.comrjptonline.orgresearchopenworld.com
Dissolution studies have consistently demonstrated a significant increase in the solubility and dissolution rate of etodolac from solid dispersions compared to the pure drug. rjpbcs.comrjptonline.orgresearchopenworld.comnih.gov
The choice of carrier and the drug-to-carrier ratio are crucial factors affecting the extent of solubility enhancement. researchopenworld.comnih.gov For instance, solid dispersions prepared with amorphous polymers like HPMC and PVP by ball milling showed a 2-3 fold increase in etodolac solubility. nih.gov
| Carrier(s) | Preparation Method | Key Findings | Reference(s) |
| PEG 6000, PVP K-30 | Fusion Method | Significant enhancement in solubility. | rjptonline.org |
| PVP K90, Avicel PH 101 | Co-evaporation | Marked increase in solubility and dissolution rate; conversion to amorphous state. | researchopenworld.com |
| HP-β-Cyclodextrin, HPMC | Kneading Method | Considerable increase in solubility and dissolution. | rjpbcs.com |
| HPMC, PVP, PVP/VA | Ball Milling | 2-3 fold increase in solubility; faster dissolution rate. | nih.gov |
| PEG-600, Guar Gum | Spray Drying | Decreased crystallinity, leading to increased dissolution and bioavailability. | africanjournalofbiomedicalresearch.com |
Analytical Methodologies for Research and Characterization of Etodolac Esters and Derivatives
Spectroscopic Characterization Techniques (Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) Spectroscopy)
Spectroscopic methods are fundamental in the structural confirmation of Etodolac (B1671708) Ethyl Ester. These techniques provide information on the compound's functional groups, atomic connectivity, and electronic transitions.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. While specific spectra for Etodolac Ethyl Ester are not widely published, data for the closely related Etodolac Methyl Ester reveals key characteristic peaks. rdd.edu.iq The esterification of the carboxylic acid group in etodolac results in the appearance of a strong carbonyl (C=O) stretching vibration for the ester group, typically observed around 1709-1746 cm⁻¹. rdd.edu.iqrjpbcs.com The characteristic N-H stretch of the indole (B1671886) ring is observed around 3379 cm⁻¹, and C-H stretching vibrations for alkyl and aromatic groups appear in the 2875-3062 cm⁻¹ region. rdd.edu.iq An important band corresponding to the C-O-C stretch of the ether group is also present at approximately 1236 cm⁻¹. rdd.edu.iq For this compound, the spectrum is expected to be very similar, with the primary bands for the indole, pyran, and ester functionalities present.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and connectivity of atoms.
¹H NMR spectra for etodolac esters show characteristic signals for the ethyl groups on the indole and pyran rings. For the methyl ester, a singlet corresponding to the methyl ester protons (-OCH₃) appears around 3.71 ppm. srce.hr In this compound, this would be replaced by signals corresponding to the ethyl ester group: a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. Other key signals include the aromatic protons of the indole ring (around 7.00-7.37 ppm) and the N-H proton, which appears as a broad singlet downfield (around 9.05 ppm). google.com
¹³C NMR provides information on the carbon skeleton. Data for the methyl ester confirms the presence of the ester carbonyl carbon and the carbons of the ethyl and methyl groups, alongside the aromatic and heterocyclic ring carbons. srce.hr
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to determine the wavelengths of maximum absorbance (λmax), which is useful for quantitative analysis by chromatography. Studies on etodolac and its methyl ester in solvents like acetonitrile (B52724) or methanol (B129727)/water mixtures show a λmax around 225 nm. srce.hrmdpi.com This absorbance is due to the electronic transitions within the indole chromophore of the molecule. The UV spectrum for this compound is expected to have a similar λmax, making this wavelength suitable for its detection in HPLC analysis. srce.hr
Table 1: Summary of Spectroscopic Data for Etodolac Esters
| Technique | Feature | Etodolac Methyl Ester (Reference) | Expected for this compound |
|---|---|---|---|
| FTIR | C=O Stretch (Ester) | ~1709 cm⁻¹ rdd.edu.iq | Similar to methyl ester |
| N-H Stretch (Indole) | ~3379 cm⁻¹ rdd.edu.iq | Similar to methyl ester | |
| C-O-C Stretch (Ether) | ~1236 cm⁻¹ rdd.edu.iq | Similar to methyl ester | |
| ¹H NMR | Ester Group Protons | Singlet at ~3.71 ppm (-OCH₃) srce.hr | Quartet and Triplet for -OCH₂CH₃ |
| Aromatic Protons | Multiplet at ~7.00-7.37 ppm google.com | Similar to methyl ester | |
| Indole N-H Proton | Singlet at ~9.05 ppm google.com | Similar to methyl ester | |
| UV-Vis | λmax in Acetonitrile | ~225 nm srce.hr | ~225 nm |
Chromatographic Methods for Purity Assessment and Kinetic Studies (Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, thereby enabling purity assessment and the monitoring of reaction kinetics.
Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of synthesis reactions and for preliminary purity checks. rdd.edu.iq For the synthesis of etodolac derivatives, TLC is performed on silica (B1680970) gel plates. researchgate.net A common mobile phase system for related compounds is a mixture of acetone (B3395972) and petroleum ether (e.g., in a 5:5 ratio), with visualization under UV light at 254 nm. rdd.edu.iqresearchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase.
High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis and purity determination of etodolac and its esters due to its high resolution and sensitivity. srce.hr
Stationary Phase : Reversed-phase columns, such as C8 or C18, are typically used. srce.hrslideshare.net A Waters Symmetry Shield™ RP18 column (250 mm × 4.6 mm; 5 μm) has been shown to provide good separation for etodolac methyl ester. srce.hr
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v) or acetonitrile and a buffer (e.g., phosphate (B84403) buffer pH 6.0) is common. srce.hrmdpi.com For separating etodolac from its impurities, a mobile phase of acetonitrile and aqueous phosphoric acid has also been reported. google.com
Detection : UV detection at the λmax of approximately 225 nm or 272 nm provides excellent sensitivity for quantification. srce.hrslideshare.net
Application : HPLC methods are developed and validated to be linear, precise, and accurate for determining the concentration of the ester. srce.hr For etodolac methyl ester, a validated method showed linearity over a concentration range of approximately 0.05 to 150 µg/mL. srce.hr Such methods are crucial for quality control of the bulk drug and for studying the kinetics of its formation or degradation. srce.hr
Mass Spectrometry for Metabolite Identification and Structural Elucidation (e.g., LC-MS/MS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification of compounds and the elucidation of their metabolites. The technique provides information on the molecular weight and fragmentation pattern of the analyte.
For this compound, a similar fragmentation pathway would be expected. The primary fragmentation would likely involve the cleavage of the ester bond, leading to the loss of the ethyl acetate (B1210297) moiety or parts thereof. This would result in fragment ions characteristic of the core tetrahydropyrano[3,4-b]indole structure. This analytical technique is indispensable for confirming the identity of synthesized esters and for identifying potential metabolites in biological studies, which often involve modifications like hydroxylation on the aromatic ring or alkyl chains.
Thermal Analysis Techniques (Differential Scanning Calorimetry (DSC)) for Formulation Characterization
Thermal analysis techniques are used to study the physical properties of materials as they change with temperature. Differential Scanning Calorimetry (DSC) is particularly valuable in the pharmaceutical sciences to characterize the physical state of a drug substance, such as its crystallinity or amorphous nature, and to study its compatibility with excipients in a formulation.
The DSC thermogram of the parent compound, etodolac, exhibits a single, sharp endothermic peak at approximately 151-153°C, which corresponds to its melting point and confirms its crystalline state. rjpbcs.commdpi.com When etodolac is formulated into solid dispersions, this characteristic peak may disappear, indicating that the drug has been converted into an amorphous form, which can enhance solubility. rjpbcs.com
For this compound, a DSC analysis would be performed to determine its unique melting point, providing a key specification for its identity and purity. Any change in the melting point or the appearance of additional thermal events could indicate the presence of impurities. In the context of formulation development, DSC is used to assess the physical state of the ester within the formulation (e.g., solid dispersion, microemulsion) and to detect potential interactions between the ester and formulation excipients, which would be indicated by shifts in the melting endotherms of either component. researchgate.net
Pharmacokinetic and Biotransformation Research of Etodolac and Its Ester Derived Metabolites in Animal Models
Metabolic Pathways and Metabolite Identification (Hydroxylation, Glucuronidation, Ester Hydrolysis of Conjugates)
The biotransformation of etodolac (B1671708) in animal models is extensive and involves several key metabolic pathways, primarily occurring in the liver. apotex.cominnovareacademics.in Studies in rats and dogs have identified hydroxylation and glucuronidation as the principal routes of metabolism. nih.govresearchgate.net
Hydroxylation: In rats, etodolac undergoes oxidative metabolism to form hydroxylated metabolites. nih.govnih.gov Four hydroxylated metabolites were tentatively identified in rat bile. nih.govresearchgate.net These metabolites, specifically 6-, 7-, and 8-hydroxylated etodolac, are also found in human plasma and urine. apotex.comdrugbank.com The formation of these hydroxylated metabolites is a significant pathway, though they account for less than 10% of the total drug in serum after a single dose. fda.gov In vitro studies using liver and kidney microsomes from rats have shown stereoselectivity in the oxidative metabolism, favoring the R-enantiomer. nih.gov
Glucuronidation: A major metabolic pathway for etodolac is the formation of an acyl glucuronide. drugbank.com This process involves the direct conjugation of the carboxylic acid group of etodolac with glucuronic acid. In dogs, preliminary biotransformation studies revealed the presence of the etodolac glucuronide conjugate in bile, but not in urine. nih.govresearchgate.net Interestingly, glucuronide conjugates were not observed in rats in the same study. nih.govresearchgate.net However, other research indicates that etodolac glucuronide and the glucuronides of its hydroxylated metabolites are formed. nih.govjetir.org In vitro studies with rat liver microsomes demonstrated that the glucuronidation rate is stereoselective, with the Vmax for the active S-etodolac being 3.4-fold greater than that for the R-etodolac. nih.gov
Ester Hydrolysis of Conjugates: The primary ester-derived metabolite of etodolac is its acyl glucuronide. Acyl glucuronides are known to be reactive metabolites that can undergo hydrolysis back to the parent drug. This hydrolysis can contribute to the enterohepatic recirculation of etodolac, where the glucuronide conjugate excreted in the bile is hydrolyzed in the intestine, and the parent drug is reabsorbed. nih.gov While the prompt specifies "Etodolac Ethyl Ester," the relevant ester conjugate extensively studied in the context of etodolac's biotransformation is the endogenously formed etodolac glucuronide. The hydrolysis of this ester linkage is a critical step in the enterohepatic cycling process observed in rats. nih.govnih.gov Prodrugs of etodolac, where the carboxylic acid is masked by an ester linkage (e.g., with phytophenols), are designed to be stable in acidic conditions and undergo hydrolysis in the more basic environment of the intestine to release the active parent drug. researchgate.net
The primary route of excretion for etodolac and its metabolites in both rats and dogs is through the bile into the feces. nih.govresearchgate.net
In Vivo Pharmacokinetic Profiling of Novel Formulations in Animal Models (e.g., Half-life, Mean Residence Time (MRT))
The pharmacokinetic profile of etodolac has been extensively studied in various animal models, including rats and dogs. These studies often compare standard formulations with novel delivery systems designed to enhance bioavailability or provide sustained release. Key parameters such as elimination half-life (t½) and mean residence time (MRT) are crucial in evaluating the performance of these formulations.
In a study using rats, the pharmacokinetic parameters of etodolac were compared between different transdermal gel formulations (Ethosomal gel ETO-EG and Liposomal gel ETO-LG) and a commercial oral formulation (PROXYM®). The results demonstrated that the novel vesicular gel formulations significantly prolonged the drug's presence in the body. nih.gov The ethosomal gel, in particular, showed a 1.56-fold increase in half-life and a 1.57-fold increase in MRT compared to the oral formulation. nih.gov
| Formulation (in Rats) | Half-life (t½) (h) | Mean Residence Time (MRT) (h) |
| ETO-EG (Ethosomal Gel) | 13.03 ± 0.9 | 21.14 ± 0.70 |
| ETO-LG (Liposomal Gel) | 11.02 ± 0.4 | 16.89 ± 0.47 |
| PROXYM® (Oral) | 8.35 ± 0.6 | 13.44 ± 0.70 |
| 45% v/v ethanolic ETO-Solution | 6.18 ± 0.2 | 12.70 ± 0.2 |
| Data sourced from pharmacokinetic studies in rats. nih.gov |
Studies in dogs have also provided valuable pharmacokinetic data. Following a single oral administration of etodolac, the drug was rapidly absorbed but slowly eliminated, with a reported elimination half-life of approximately 10 hours in one study and up to 39.55 hours in another. nih.govresearchgate.net This variability can be attributed to factors like breed differences and the specific formulation used. msdvetmanual.com The development of immediate-release tablets containing etodolac solid dispersions showed enhanced absorption in rats compared to the pure drug suspension, with a higher maximum plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax). africanjournalofbiomedicalresearch.com
| Formulation (in Rats) | Tmax (hr) | Cmax (µg/ml) | t½ (hr) |
| Etodolac (Pure Drug) | 2 | 13.097 | 2.35 |
| Etodolac 200 mg immediate release tablet | 1 | 19.557 | 2.83 |
| Data from an in-vivo pharmacokinetic study in albino rats. africanjournalofbiomedicalresearch.com |
These studies highlight how different formulations can significantly alter the pharmacokinetic profile of etodolac in animal models, influencing its absorption, distribution, and elimination, which is reflected in key parameters like half-life and MRT. nih.govinnovareacademics.in
Stereoselective Metabolism Studies of Etodolac Enantiomers
Etodolac is administered as a racemic mixture of its S-(+)- and R-(-)-enantiomers. e-lactancia.org In animal models, it has been demonstrated that the S-form is the biologically active enantiomer, while the R-form is inactive. drugbank.come-lactancia.org The metabolism and pharmacokinetics of etodolac are highly stereoselective, a phenomenon that has been thoroughly investigated in rats. nih.govnih.gov
Following oral administration of the individual enantiomers to rats, significant differences in their pharmacokinetic profiles were observed. The plasma concentrations of the inactive R-(-)-etodolac were markedly higher than those of the active S-(+)-enantiomer. nih.gov The maximum concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of R-(-)-etodolac were substantially higher, while its clearance (CL/F) and volume of distribution (Vd/F) were significantly lower than those of the S-(+)-enantiomer. nih.gov
This stereoselectivity is attributed to several factors:
Plasma Protein Binding: The R-enantiomer exhibits a greater extent of plasma protein binding compared to the S-enantiomer. This results in a lower unbound fraction of R-etodolac in the plasma. nih.govnih.gov
Tissue Distribution: The S-enantiomer has a larger volume of distribution, partly due to its less extensive plasma protein binding, allowing for greater distribution into tissues. nih.gov
Metabolism: There is a clear stereoselectivity in the metabolic pathways. In vitro studies with rat liver microsomes showed that the rate of glucuronidation of S-etodolac was 3.4 times greater than that of R-etodolac. nih.gov Conversely, oxidative metabolism appeared to favor the R-enantiomer. nih.gov
Biliary Excretion: The S-enantiomer is preferentially conjugated and excreted into the bile. In bile duct-cannulated rats, the recovery of the S-enantiomer in bile was nearly complete, whereas only about 30% of the R-enantiomer was recovered via this route. nih.gov
| Parameter | S-(+)-etodolac | R-(-)-etodolac |
| t½ (h) | 18 ± 4 | 19.4 ± 2.2 |
| Tmax (h) | 3.3 ± 2.6 | 4 ± 4 |
| Cmax (mg/L) | 29 ± 6 | 97 ± 14 |
| AUC₀-t (h·mg·L⁻¹) | 706 ± 100 | 2940 ± 400 |
| CL/F (L·kg⁻¹·h⁻¹) | 0.030 ± 0.006 | 0.0065 ± 0.0010 |
| Vd/F (L·kg⁻¹) | 0.25 ± 0.22 | 0.03 ± 0.05 |
| Pharmacokinetic parameters after a single 20 mg/kg oral dose of individual enantiomers in rats. nih.gov |
Importantly, there is no in vivo conversion of the inactive R-enantiomer to the active S-enantiomer. apotex.come-lactancia.org The significant pharmacokinetic differences underscore the importance of stereospecific analysis in understanding the disposition of etodolac.
Enterohepatic Recirculation Investigations in Animal Species
Enterohepatic recirculation is a significant process in the disposition of etodolac in animal species, particularly in rats and dogs. nih.govmsdvetmanual.comfda.gov This process involves the excretion of the drug or its metabolites (primarily glucuronide conjugates) into the bile, followed by hydrolysis of the conjugates in the intestine by bacterial enzymes, and subsequent reabsorption of the parent drug back into the systemic circulation. nih.gov
This recirculation is visually evident as secondary peaks in the plasma concentration-time curves of etodolac, especially in rats. nih.govnih.gov Studies in bile duct-cannulated rats confirmed the role of enterohepatic circulation. When bile was diverted, the secondary peaks in the plasma profile of S-etodolac disappeared, and its plasma AUC was significantly reduced. nih.gov This indicates that the S-enantiomer, in particular, undergoes extensive enterohepatic recirculation. nih.gov
A pharmacokinetic study designed to evaluate this process in rats found that total biliary excretion of etodolac, mainly as glucuronides, accounted for about 45% of an intravenously administered dose, confirming extensive enterohepatic circulation. nih.gov A pharmacokinetic model applied in the study could simulate the plasma concentrations in bile duct-linked rats, predicting a peak concentration 6-7 hours after dosing, which is consistent with a reabsorption phase. nih.gov
In dogs, etodolac is also believed to undergo enterohepatic recirculation, which contributes to its prolonged elimination half-life in this species. msdvetmanual.comfda.gov The primary route of excretion in both rats and dogs is via the bile into the feces, a characteristic consistent with drugs that undergo significant enterohepatic cycling. nih.gov
Emerging Research Areas and Future Perspectives for Etodolac Ethyl Ester and Derivatives
Exploration of Synergistic Therapeutic Combinations with Co-Administered Agents (e.g., with Baicalein)
The strategy of combining etodolac (B1671708) with other therapeutic agents is gaining traction as a method to achieve synergistic effects, targeting multiple pathological pathways simultaneously.
In the context of osteoarthritis, in-silico docking studies have suggested potential synergies between etodolac and baicalein (B1667712). nih.gov These studies identify ADAMTS-4, COX-2, and matrix metalloproteinases (MMP-3 and MMP-13) as key therapeutic targets for this combination. nih.govresearchgate.net Baicalein is known to inhibit the expression of inflammatory factors and slow down chondrocyte apoptosis and cartilage degradation. researchgate.net Specifically, it can reduce the production of MMP-1, MMP-3, and MMP-13, which are major contributors to matrix digestion in arthritic conditions. researchgate.net The anti-inflammatory action of baicalein may also occur through the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 gene expression. google.com
Another researched combination is the concurrent administration of etodolac and α-tocopherol for the potential treatment of Alzheimer's disease. nih.gov In both in vitro and in vivo studies using 5XFAD transgenic mice, this combination demonstrated a superior effect compared to either drug used alone. nih.gov The synergistic or additive effects included significant enhancement of blood-brain barrier function, a decrease in total amyloid-β (Aβ) load, promotion of the neuroprotective non-amyloidogenic pathway of APP processing, and a marked reduction in neuroinflammation and oxidative stress. nih.gov For instance, the combination of 10μM etodolac and 5μM α-tocopherol led to a 65.7% reduction in ¹⁴C-inulin permeability across a cell-based blood-brain barrier model. nih.gov Furthermore, the combined therapy resulted in a 60% increase in PSD-95 expression and a 185% increase in SNAP-25 expression in vitro, both significantly higher than the effects of the individual drugs. nih.gov
Application of Advanced Computational Approaches (e.g., Artificial Neural Networks) in Drug Delivery System Optimization
Advanced computational tools are being explored to overcome challenges in drug formulation and delivery. Artificial Neural Networks (ANNs), in particular, are emerging as a powerful technique for optimizing complex drug delivery systems. nih.govsaudijournals.com ANNs are computational models that can decipher complex and nonlinear relationships between formulation parameters and the resulting characteristics of a drug delivery system. nih.govmdpi.com This capability allows for the prediction and optimization of pharmaceutical formulations with potentially fewer trial-and-error experiments. saudijournals.comresearchgate.net
For etodolac, the integration of ANN techniques with nanotechnology has been identified as a promising strategy to optimize and personalize its topical delivery for conditions like osteoarthritis. nih.govresearchgate.net By feeding the ANN with a set of causal factors (e.g., component amounts) and response variables (e.g., penetration rate, lag time), it is possible to model the system and predict an optimal formulation. nih.gov This approach can lead to the development of more effective and safer drug delivery systems by establishing a clear relationship between formulation factors and the final product's performance. nih.govnih.gov
Further Investigation into Non-Analgesic/Anti-inflammatory Biological Activities of Etodolac Derivatives
A significant body of research has demonstrated that derivatives of etodolac possess potent biological activities beyond their primary anti-inflammatory function, most notably in the field of oncology.
Various studies have reported the anti-proliferative and apoptotic effects of etodolac derivatives against a range of cancer cell lines. researchgate.netbenthamdirect.com For instance, hydrazone (SGK 206) and triazole (SGK 242) derivatives of etodolac were more effective than the parent drug at inhibiting proliferation and inducing apoptosis in prostate (PC-3) and colorectal (HT-29) cancer cells. researchgate.net Similarly, a hydrazide-hydrazone derivative (SGK-205) and a 4-thiazolidinone (B1220212) derivative (SGK-216) showed significantly greater apoptotic and anti-proliferative activity against leukemia (K562) cells than etodolac. benthamdirect.com
The synthesis of novel molecular hybrids has yielded compounds with significant cytotoxic activities. A series of etodolac-1,3,4-oxadiazole-1,2,3-triazole hybrids demonstrated potent anticancer activity against human lung (A549), breast (MCF-7), and prostate (DU-145) cancer cell lines. d-nb.info Compound 7o , featuring a trifluoromethyl group, was optimal against the DU-145 prostate cancer cell line with an IC₅₀ value of 1.3 μM, while compound 7c was most potent against MCF-7 and A549 cell lines, with IC₅₀ values of 1.07 μM and 1.4 μM, respectively. d-nb.info
In addition to anticancer properties, certain etodolac derivatives have shown potential antiviral activity. A series of etodolac 1,2,4-triazole (B32235) derivatives were investigated for their ability to inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. tandfonline.com One compound, 4a , was identified as the most active, with an IC₅₀ value of 14.8 µM. tandfonline.com This same compound also exhibited potent anticancer activity against the Huh7 human hepatoma cell line, with an IC₅₀ value of 4.29 µM, suggesting its potential as a dual anti-HCV and anticancer lead compound. tandfonline.com
| Derivative Class | Specific Compound(s) | Biological Activity | Target Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|---|
| Hydrazone / Triazole | SGK 206, SGK 242 | Anticancer | PC-3 (Prostate), HT-29 (Colorectal) | More effective in inhibiting proliferation and inducing apoptosis compared to etodolac. | researchgate.net |
| 1,3,4-Oxadiazole-1,2,3-Triazole Hybrid | 7c, 7l, 7n, 7o | Anticancer (Cytotoxic) | MCF-7 (Breast), A549 (Lung), DU-145 (Prostate) | 7o showed IC₅₀ of 1.3 μM (DU-145); 7c showed IC₅₀ of 1.07 μM (MCF-7) and 1.4 μM (A549). | d-nb.info |
| Hydrazide-Hydrazone | 3b (SGK-720) | Anticancer | PC-3, DU-145, LNCaP (Prostate) | Showed potent cytotoxic effect with IC₅₀ values of 10.36 µM (PC-3), 5.24 µM (DU-145), and 15.53 µM (LNCaP). | jrespharm.com |
| Hydrazide-Hydrazone / 4-Thiazolidinone | SGK-205, SGK-216 | Anticancer | K562 (Leukemia) | Significantly higher anti-proliferative and apoptotic effects compared to etodolac. | benthamdirect.com |
| 1,2,4-Triazole | 4a, 4b, 4f | Anticancer & Anti-HCV | CNS (SNB-75), Melanoma (UACC-257), Renal (CAKI-1), Prostate (PC-3), Liver (Huh7) | 4b/4f showed significant inhibition. 4a showed anti-HCV activity (IC₅₀ 14.8 µM) and anti-cancer activity on Huh7 (IC₅₀ 4.29 µM). | tandfonline.com |
Development of Novel Prodrug Strategies for Enhanced Therapeutic Efficacy and Targeted Delivery
The development of prodrugs is a key strategy to improve the physicochemical and pharmacokinetic properties of etodolac. A primary goal is to temporarily mask the free carboxylic acid group, which is responsible for gastric irritation. uobaghdad.edu.iqnih.gov
One approach involves creating ester-linked mutual prodrugs by combining etodolac with phytophenols such as vanillin, umbelliferone, sesamol, and syringaldehyde. uobaghdad.edu.iq These prodrugs demonstrated improved analgesic and anti-inflammatory activity compared to etodolac, alongside reduced ulcerogenic side effects. uobaghdad.edu.iq Another strategy is the synthesis of mutual amide prodrugs, such as the conjugation of etodolac with glucosamine. nih.gov This approach resulted in a product with synergistic anti-inflammatory and antiarthritic activity and less gastric ulceration. nih.gov
Polymeric prodrugs represent another avenue of research. Etodolac has been conjugated to dextran (B179266), a biocompatible and biodegradable polymer. scholarsresearchlibrary.comnih.gov These conjugates showed enhanced anti-inflammatory efficacy and a significant reduction in ulcerogenicity, confirming the utility of dextran as a promoiety for colonic delivery. scholarsresearchlibrary.com
More recent innovations include the use of ionic liquids (ILs) to enhance delivery to specific sites. An IL consisting of etodolac and proline ethyl ester was developed to improve nose-to-brain delivery. researchgate.net This formulation increased the solubility of etodolac in simulated nasal fluids by approximately 200-fold and enhanced its delivery to the brain by about 7-fold compared to an etodolac solution alone, largely by increasing its retention on the nasal mucosal surface. researchgate.net Ester prodrugs have also been synthesized to increase lipophilicity for transdermal delivery, with isopropyl etodolac showing significantly improved release across mouse skin compared to the parent drug. najah.edu Additionally, the design of a mutual prodrug of etodolac with the cytotoxic agent gemcitabine (B846) has been proposed for targeted cancer therapy. sysrevpharm.org
| Prodrug Strategy | Promoiety / Conjugate | Intended Benefit | Key Findings | Reference |
|---|---|---|---|---|
| Mutual Ester Prodrug | Phytophenols (e.g., Vanillin, Umbelliferone) | Improved efficacy, reduced GI toxicity | Showed improved analgesic/anti-inflammatory activity and were less ulcerogenic. | uobaghdad.edu.iq |
| Polymeric Prodrug | Dextran | Enhanced efficacy, reduced GI toxicity, colon targeting | Enhanced anti-inflammatory activity (61-65% inhibition vs 52% for etodolac) and remarkably reduced ulcer index. | scholarsresearchlibrary.com |
| Mutual Prodrug for Cancer Targeting | Gemcitabine | Targeted drug delivery, reduced systemic side effects | Designed to target tumor cells where COX-2 is overexpressed. | sysrevpharm.org |
| Mutual Amide Prodrug | Glucosamine | Synergistic effect, reduced GI toxicity | Showed good analgesic, anti-inflammatory, and antiarthritic activity with less ulceration. | nih.gov |
| Transdermal Ester Prodrug | Alkanoic acids (e.g., Isopropyl group) | Enhanced transdermal delivery | Increased lipophilicity; isopropyl etodolac showed much improved release through mouse skin. | najah.edu |
| Ionic Liquid (IL) Pair | Proline Ethyl Ester | Enhanced nose-to-brain delivery | Improved solubility ~200-fold; enhanced brain delivery ~7-fold. | researchgate.net |
Q & A
Q. How to design kinetic studies for reaction parameter analysis in this compound synthesis?
- Methodological Answer : Use a central composite design (CCD) to evaluate variables like acid concentration, temperature, and reaction time. Fit kinetic data to pseudo-first-order models and calculate rate constants (k). Validate with ANOVA (p < 0.05) and surface-response plots to identify optimal conditions .
Q. What strategies resolve discrepancies in synthetic yields reported across studies?
- Methodological Answer : Compare impurity profiles (e.g., residual solvents, side products) using GC-MS or NMR. Replicate reactions under cited conditions (e.g., H2SO4 vs. HCl catalysis) and quantify deviations. Cross-reference with patents or non-proprietary synthesis protocols to identify unreported variables .
Q. How to develop mutual prodrugs of this compound with amino acids?
- Methodological Answer : Synthesize hydrazone derivatives by reacting Etodolac hydrazide with aldehydes (e.g., glutamic acid methyl ester) in glacial acetic acid. Characterize via FT-IR (C=O stretch at 1650 cm⁻¹) and assess bioavailability using LAT1 transporter assays .
Q. What statistical approaches are effective for analyzing experimental data in Etodolac research?
- Methodological Answer : Use multivariate regression to correlate reaction parameters (e.g., acid equivalents, purity) with yield. For pharmacological studies, apply non-parametric tests (Mann-Whitney U) if data are non-normal. Include power analysis (α = 0.05, β = 0.2) to justify sample sizes .
Q. How to address ethical considerations in pharmacological studies involving this compound?
Q. What analytical techniques best characterize this compound derivatives?
- Methodological Answer : Use high-resolution LC-QTOF-MS for structural elucidation and quantify impurities (e.g., MM0698.16) via HPLC-DAD. Validate purity (>98%) with differential scanning calorimetry (DSC) and X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
